N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1-oxidoisonicotinoyl)-4-piperidinyl]propanamide
Overview
Description
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1-oxidoisonicotinoyl)-4-piperidinyl]propanamide is a useful research compound. Its molecular formula is C21H32N4O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.24744090 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery and Characterization
- The discovery of sulfoxaflor, a compound with a novel bioactive scaffold (sulfoximine), demonstrates broad-spectrum efficacy against many sap-feeding insect pests. This suggests a potential application in agricultural pest control, with a unique mechanism of action compared to other classes of insecticides, such as neonicotinoids (Zhu et al., 2011).
Synthesis and Antiallergic Activity
- A series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides were synthesized and evaluated for their potential antiallergic activity, indicating a possible role in developing new antiallergic therapies (Courant et al., 1993).
Anticancer Activity
- Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has shown promising anticancer agents, highlighting a potential application in cancer treatment. This work underscores the importance of chemical modifications to enhance biological activity (Rehman et al., 2018).
Aromatase Inhibitors and Tumor Inhibiting Activity
- The synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis were described. This indicates potential applications in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Anticonvulsant Activity
- A focused library of new N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives showed significant anticonvulsant activity. This suggests a potential application in developing new treatments for epilepsy (Kamiński et al., 2016).
Electrophile-induced Dearomatizing Spirocyclization
- The treatment of N-arylisonicotinamides led to the formation of spirocyclic dihydropyridines, which can be converted to spirocyclic piperidines related to biologically active molecules such as MK-677. This process highlights the synthetic utility in creating spirocyclic structures with potential biological applications (Arnott et al., 2008).
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-2-23-11-3-4-19(23)16-22-20(26)6-5-17-7-12-24(13-8-17)21(27)18-9-14-25(28)15-10-18/h9-10,14-15,17,19H,2-8,11-13,16H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOEBQHMLLZNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCC2CCN(CC2)C(=O)C3=CC=[N+](C=C3)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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